molecular formula C8H11NO B3381512 3-methyl-N-(prop-2-yn-1-yl)but-2-enamide CAS No. 245342-58-9

3-methyl-N-(prop-2-yn-1-yl)but-2-enamide

Cat. No.: B3381512
CAS No.: 245342-58-9
M. Wt: 137.18 g/mol
InChI Key: PRLDDXLDHZZKFN-UHFFFAOYSA-N
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Description

3-methyl-N-(prop-2-yn-1-yl)but-2-enamide is an organic compound with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol This compound is known for its unique structure, which includes a propargyl group attached to an amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(prop-2-yn-1-yl)but-2-enamide typically involves the N-alkylation of an amide with a propargyl halide. One common method is the reaction of 3-methylbut-2-enamide with propargyl bromide in the presence of a base such as sodium hydroxide under phase-transfer catalysis conditions . The reaction is carried out in a solvent like toluene, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(prop-2-yn-1-yl)but-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The propargyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major products are amines or alcohols.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted amides.

Scientific Research Applications

3-methyl-N-(prop-2-yn-1-yl)but-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-N-(prop-2-yn-1-yl)but-2-enamide involves its interaction with molecular targets through its propargyl group. The compound can act as a photosensitizer, generating reactive oxygen species such as singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways . These reactive species can then participate in various biochemical reactions, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(prop-2-yn-1-yl)but-2-enamide
  • N-(prop-2-yn-1-yl)but-2-enamide
  • 3-methyl-N-(prop-2-yn-1-yl)but-2-enamide

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the propargyl group allows for unique interactions in chemical reactions and biological systems, making it a valuable compound in research and industrial applications .

Biological Activity

3-methyl-N-(prop-2-yn-1-yl)but-2-enamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structural characteristics suggest it may interact with various biological targets, leading to diverse therapeutic applications.

Pharmacological Potential

Preliminary research suggests that compounds with similar structures exhibit a range of pharmacological effects, including:

  • Anticancer Activity : Some derivatives have shown cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.
  • Antimicrobial Properties : There is evidence that certain amide compounds possess antimicrobial activity, which could be leveraged in treating infections.

Cytotoxicity Against Cancer Cell Lines

One study evaluated the cytotoxic effects of amide derivatives similar to this compound. The derivative exhibited an IC50 value of 13.73 ± 0.04 μM against the MDA-MB-231 triple-negative breast cancer cell line, suggesting significant anticancer potential. Mechanistic studies indicated that the compound induced non-apoptotic regulated cell death, highlighting a novel mechanism for cancer treatment .

CompoundCell LineIC50 (μM)Mechanism
4lMDA-MB-23113.73 ± 0.04Non-apoptotic cell death

Antimicrobial Activity

Research on similar amide compounds has demonstrated antimicrobial properties against various pathogens. These findings suggest that this compound could be explored for its potential use in treating bacterial infections.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the core structure can lead to enhanced potency and selectivity for specific biological targets. For instance, variations in side chains or functional groups can significantly influence the compound's interaction with enzymes or receptors.

Conclusion and Future Directions

The compound this compound presents a promising avenue for further research due to its potential biological activities. Future studies should focus on:

  • Detailed Mechanistic Studies : Elucidating the specific pathways and targets affected by this compound.
  • In Vivo Studies : Assessing the pharmacokinetics and therapeutic efficacy in animal models.
  • Optimization of Derivatives : Exploring structural modifications to enhance activity and reduce toxicity.

Properties

IUPAC Name

3-methyl-N-prop-2-ynylbut-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-4-5-9-8(10)6-7(2)3/h1,6H,5H2,2-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLDDXLDHZZKFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NCC#C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201286338
Record name 3-Methyl-N-2-propyn-1-yl-2-butenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201286338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245342-58-9
Record name 3-Methyl-N-2-propyn-1-yl-2-butenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=245342-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-N-2-propyn-1-yl-2-butenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201286338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-N-(prop-2-yn-1-yl)but-2-enamide
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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